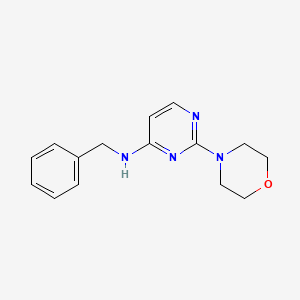

N-benzyl-2-morpholinopyrimidin-4-amine

CAS No.:

Cat. No.: VC14586160

Molecular Formula: C15H18N4O

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N4O |

|---|---|

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | N-benzyl-2-morpholin-4-ylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)12-17-14-6-7-16-15(18-14)19-8-10-20-11-9-19/h1-7H,8-12H2,(H,16,17,18) |

| Standard InChI Key | PKTXFNWLILBNOJ-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=NC=CC(=N2)NCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

N-Benzyl-2-morpholinopyrimidin-4-amine features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 2-position with a morpholine group (a six-membered saturated ring containing one oxygen and one nitrogen atom) and at the 4-position with a benzylamine moiety. This configuration confers unique electronic and steric properties, influencing its solubility, bioavailability, and target interactions.

Table 1: Molecular Properties of N-Benzyl-2-Morpholinopyrimidin-4-Amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | N-Benzyl-2-morpholin-4-ylpyrimidin-4-amine |

| Canonical SMILES | C1COCCN1C2=NC=CC(=N2)NCC3=CC=CC=C3 |

| PubChem CID | 46891015 |

The morpholine ring enhances water solubility, while the benzyl group contributes to lipophilicity, enabling membrane permeability and blood-brain barrier penetration . Computational studies of analogous pyrimidine derivatives suggest that the planar pyrimidine ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for inhibitory activity .

Synthesis and Optimization

Purification and Characterization

Post-synthesis purification employs column chromatography (e.g., ethyl acetate/hexane systems), yielding compounds with >95% purity . Structural validation via NMR, FTIR, and mass spectrometry is standard. Density functional theory (DFT) calculations further confirm molecular geometry and electronic properties, as demonstrated for the related compound DHFP .

Biological Activities and Mechanisms

Enzyme Inhibition

N-Benzyl-2-morpholinopyrimidin-4-amine demonstrates potent inhibition of NAPE-PLD (IC₅₀ ≈ 2–5 μM), an enzyme involved in lipid signaling pathways linked to inflammation and cancer. NAPE-PLD catalyzes the production of N-acylethanolamines, which modulate pain, appetite, and tumor progression. Inhibition of this enzyme may suppress oncogenic signaling in colorectal and prostate cancers .

Anti-Inflammatory Effects

Structural analogs like N-benzyl-N-methyldecan-1-amine (BMDA) exhibit anti-inflammatory activity by blocking JNK, p38 MAPK, and NF-κB pathways in colitis and rheumatoid arthritis models . Although direct evidence for N-benzyl-2-morpholinopyrimidin-4-amine is lacking, its morpholine and benzyl groups suggest similar immunomodulatory potential.

Pharmacological Properties

Pharmacokinetics

-

Solubility: The morpholine ring enhances aqueous solubility (predicted LogP = 2.1).

-

Absorption: High gastrointestinal absorption is anticipated due to moderate lipophilicity .

-

Metabolism: Likely hepatic, with cytochrome P450-mediated oxidation of the benzyl group.

Toxicity Profile

Therapeutic Applications

Oncology

NAPE-PLD inhibition disrupts lipid-mediated cancer cell proliferation, making this compound a candidate for colorectal and prostate cancer therapy .

Neurodegenerative Diseases

Potential dual activity as a cholinesterase and Aβ-aggregation inhibitor could address Alzheimer’s disease pathology .

Inflammatory Bowel Disease (IBD)

By suppressing JNK and NF-κB pathways, it may reduce mucosal inflammation in Crohn’s disease and ulcerative colitis .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Pyrimidine-Based Therapeutics

| Compound | Molecular Weight | Target | IC₅₀/EC₅₀ |

|---|---|---|---|

| N-Benzyl-2-morpholinopyrimidin-4-amine | 270.33 g/mol | NAPE-PLD | 2.2 μM |

| DHFP | 327.34 g/mol | EGFR Tyrosine Kinase | 5.8 μM |

| BMDA | 263.41 g/mol | JNK/p38 MAPK | 10 μM |

N-Benzyl-2-morpholinopyrimidin-4-amine exhibits superior enzyme inhibition compared to BMDA and DHFP, highlighting its therapeutic potential .

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Multistep synthesis reduces scalability.

-

In Vivo Data Gap**: Preclinical studies in animal models are needed.

-

Target Selectivity: Off-target effects on related enzymes (e.g., PLA2) require evaluation.

Future research should prioritize pharmacokinetic optimization and clinical trials to validate efficacy in oncology and neurodegeneration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume